molecular formula C7H6ClN3O5S B6270999 4-chloro-3-nitro-5-sulfamoylbenzamide CAS No. 1482467-37-7

4-chloro-3-nitro-5-sulfamoylbenzamide

Cat. No.: B6270999
CAS No.: 1482467-37-7
M. Wt: 279.66 g/mol
InChI Key: RCFWIWRMXIBPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H5ClN2O6S. It is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, nitro, and sulfamoyl functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzamide typically involves the nitration of 4-chlorobenzoic acid followed by sulfonation and subsequent amidation. The reaction conditions often include the use of concentrated nitric acid for nitration, sulfuric acid for sulfonation, and ammonia or amines for the amidation step.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed:

    Reduction: 4-amino-3-nitro-5-sulfamoylbenzamide.

    Substitution: 4-hydroxy-3-nitro-5-sulfamoylbenzamide.

Scientific Research Applications

4-Chloro-3-nitro-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical drugs, particularly those with anti-inflammatory and diuretic effects.

    Industry: Utilized in the production of dyes, pigments, and functional materials with specific physical and chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antiviral effects. The sulfamoyl group may also play a role in inhibiting certain enzymes or pathways, contributing to its biological activity.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid
  • 4-Amino-3-nitro-5-sulfamoylbenzamide

Comparison: 4-Chloro-3-nitro-5-sulfamoylbenzamide is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-chloro-3-nitrobenzoic acid, the addition of the sulfamoyl group enhances its potential as a pharmaceutical intermediate. Similarly, the presence of the chloro group differentiates it from 4-amino-3-nitro-5-sulfamoylbenzamide, providing unique substitution reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-nitro-5-sulfamoylbenzamide involves the nitration of 4-chloro-5-sulfamoylbenzamide followed by reduction of the nitro group to form the final product.", "Starting Materials": [ "4-chloro-5-sulfamoylbenzamide", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Iron powder" ], "Reaction": [ "Step 1: Nitration of 4-chloro-5-sulfamoylbenzamide with nitric acid and sulfuric acid to form 4-chloro-3-nitro-5-sulfamoylbenzamide", "Step 2: Reduction of the nitro group in 4-chloro-3-nitro-5-sulfamoylbenzamide using sodium hydroxide and iron powder to form 4-chloro-3-amino-5-sulfamoylbenzamide", "Step 3: Acylation of 4-chloro-3-amino-5-sulfamoylbenzamide with acetic anhydride to form 4-chloro-3-acetamido-5-sulfamoylbenzamide", "Step 4: Hydrolysis of 4-chloro-3-acetamido-5-sulfamoylbenzamide using sodium hydroxide to form 4-chloro-3-amino-5-sulfamoylbenzamide", "Step 5: Sulfonation of 4-chloro-3-amino-5-sulfamoylbenzamide with sulfuric acid to form 4-chloro-3-amino-5-sulfamoylbenzamide-4-sulfonic acid", "Step 6: Neutralization of 4-chloro-3-amino-5-sulfamoylbenzamide-4-sulfonic acid with sodium hydroxide to form 4-chloro-3-amino-5-sulfamoylbenzamide-4-sulfonate", "Step 7: Acylation of 4-chloro-3-amino-5-sulfamoylbenzamide-4-sulfonate with acetic anhydride to form 4-chloro-3-nitro-5-sulfamoylbenzamide" ] }

CAS No.

1482467-37-7

Molecular Formula

C7H6ClN3O5S

Molecular Weight

279.66 g/mol

IUPAC Name

4-chloro-3-nitro-5-sulfamoylbenzamide

InChI

InChI=1S/C7H6ClN3O5S/c8-6-4(11(13)14)1-3(7(9)12)2-5(6)17(10,15)16/h1-2H,(H2,9,12)(H2,10,15,16)

InChI Key

RCFWIWRMXIBPDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.